Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- is a chemical compound with the molecular formula C13H12ClNO3S2 and a molecular weight of 329.82 g/mol . It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its melting point of 73-74°C and a predicted boiling point of 488.1±38.0°C .
Preparation Methods
The synthesis of Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- typically involves the reaction of benzenesulfonyl chloride with N-[(4-methylphenyl)sulfonyl]amine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Addition Reactions: The compound can also participate in addition reactions with various reagents.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes and proteins . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting their function . The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used .
Comparison with Similar Compounds
Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- can be compared with other similar compounds, such as:
Benzenesulfonamide, 4-methyl-: This compound has a similar structure but lacks the chloride group, which affects its reactivity and applications.
4-Chloro-N-[(4-methylphenyl)sulfonyl]benzenesulfonimidoyl fluoride: This compound has a fluoride group instead of a chloride group, leading to different chemical properties and reactivity.
The uniqueness of Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- lies in its specific reactivity and the range of applications it offers in various fields of research and industry .
Properties
CAS No. |
89538-92-1 |
---|---|
Molecular Formula |
C13H12ClNO3S2 |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
N-(chloro-oxo-phenyl-λ6-sulfanylidene)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO3S2/c1-11-7-9-13(10-8-11)20(17,18)15-19(14,16)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
PYBICQONGZQCDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.